molecular formula C7H6ClNO2 B1421863 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1261365-89-2

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No. B1421863
CAS RN: 1261365-89-2
M. Wt: 171.58 g/mol
InChI Key: OBBRXSOOGSZXCS-UHFFFAOYSA-N
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Description

“7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” is a chemical compound with the empirical formula C7H6ClNO2 . It is a solid substance . The SMILES string representation of this compound is Clc1cnc2OCCOc2c1 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a variety of 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines have been synthesized from the readily available 2-nitro-3-oxiranylmethoxypyridine via a Smiles rearrangement .


Molecular Structure Analysis

The InChI key for “this compound” is OBBRXSOOGSZXCS-UHFFFAOYSA-N . This key can be used to retrieve more information about the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 171.58 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Structural Modifications

  • New Synthetic Routes : A variety of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, related to 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, have been synthesized from readily available compounds, offering a new synthetic route for these types of chemicals (Benarab, Poirot, & Guillaumet, 1993).
  • Synthesis of Novel Compounds : The synthesis of new compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine heterocyclic system demonstrates the potential for creating unique molecules for various applications (Soukri, Lazar, Pujol, Akssira, Leger, Jarry, & Guillaumet, 2003).

Applications in Drug Discovery and Chemistry

  • Potential for Therapeutic Agents : Novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, with modifications in the dioxane ring, present opportunities as intermediates for potential new therapeutic agents (Bartolomea et al., 2003).
  • Scaffolds for Drug Discovery : Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines with selective introduction of substituents on the pyridine ring indicates their usefulness as scaffolds for drug discovery (Alcázar et al., 2003).

Analytical and Stereochemical Studies

properties

IUPAC Name

7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBRXSOOGSZXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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